N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
Description
N-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a fluorinated aromatic amine featuring an oxetane ring and a benzyl group substituted with both fluorine and trifluoromethyl groups. The compound’s structure combines the conformational rigidity of the oxetane ring with the electron-withdrawing properties of fluorine and trifluoromethyl substituents, making it valuable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxetane ring contributes to improved solubility and bioavailability compared to bulkier cyclic amines .
Properties
Molecular Formula |
C11H11F4NO |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]oxetan-3-amine |
InChI |
InChI=1S/C11H11F4NO/c12-9-2-7(4-16-10-5-17-6-10)1-8(3-9)11(13,14)15/h1-3,10,16H,4-6H2 |
InChI Key |
RBCIFXHEXUDDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical and Pharmacological Properties
- Lipophilicity : The target compound’s trifluoromethyl group increases logP (2.8) compared to 3-(3-fluorophenyl)oxetan-3-amine (logP ~1.5) and olefinic amines (logP ~1.8) .
- Solubility : The hydrochloride salt of 3-(3-fluorophenyl)oxetan-3-amine offers superior aqueous solubility, while the target compound’s free base may require formulation optimization .
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, giving the target compound an advantage over non-fluorinated analogs like olefinic amines .
Research Findings and Challenges
- Substitution Effects : The 3-fluoro-5-trifluoromethyl substitution on the phenyl ring enhances electronic withdrawal, improving binding affinity to targets like serotonin receptors compared to 2-trifluoromethyl analogs .
- Synthetic Challenges : Introducing multiple fluorine groups requires specialized reagents (e.g., fluorinated benzyl halides) and inert conditions to avoid side reactions.
- Biological Performance : In vitro studies suggest the target compound’s oxetane ring reduces cytotoxicity compared to cyclohexylamine-based analogs .
Biological Activity
N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a synthetic compound characterized by its unique structural features, including a trifluoromethyl group, which is known to enhance biological activity in various contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₁H₁₁F₄NO
- Molecular Weight : 249.20 g/mol
- CAS Number : 1548383-95-4
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds featuring trifluoromethyl groups. For instance, a related study on trifluoromethylated isoxazoles demonstrated significant anti-cancer activity against human breast cancer cell lines (MCF-7), with IC₅₀ values as low as 2.63 μM for certain derivatives . Although specific data on this compound is limited, the presence of the trifluoromethyl group generally correlates with enhanced potency against cancer cells.
Antimicrobial Activity
In vitro studies have shown that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives with similar structural motifs have been reported to inhibit bacterial growth effectively, with ID₅₀ values in the nanomolar range against various pathogens . This suggests potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis for compounds containing trifluoromethyl groups indicates that these groups can significantly influence biological activity. The following table summarizes findings from various studies:
| Compound Type | Biological Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Trifluoromethyl isoxazoles | Anticancer (MCF-7) | 2.63 | |
| Trifluoromethyl oxazoles | Antimicrobial (E. coli) | 1 x 10⁻⁷ | |
| Other derivatives | Anticancer (L-1210) | 1 x 10⁻⁵ |
Case Studies
- Anticancer Evaluation : A study evaluating a series of trifluoromethylated compounds found that those with a para-substituted phenyl ring exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-trifluoromethylated counterparts. The mechanism was attributed to increased apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Screening : In another investigation, various derivatives were screened for their ability to inhibit bacterial growth. The results indicated that compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
